molecular formula C8H9BrClNO2 B2421241 4-(Aminomethyl)-3-bromobenzoic acid;hydrochloride CAS No. 2137582-91-1

4-(Aminomethyl)-3-bromobenzoic acid;hydrochloride

Cat. No.: B2421241
CAS No.: 2137582-91-1
M. Wt: 266.52
InChI Key: AWRVFDFKOLGHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-(aminomethyl)-3-bromobenzoic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the compound's structural features. The IUPAC name "4-(aminomethyl)-3-bromobenzoic acid;hydrochloride" clearly indicates the relative positions of substituents on the benzene ring, with the carboxylic acid group serving as the principal functional group for numbering purposes. The compound possesses the molecular formula C8H9BrClNO2 and exhibits a molecular weight of 266.52 g/mol.

The Chemical Abstracts Service registry number 2137582-91-1 provides unique identification for this specific hydrochloride salt form. The standard International Chemical Identifier string InChI=1S/C8H8BrNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H definitively describes the compound's connectivity and stereochemistry. The simplified molecular-input line-entry system representation C1=CC(=C(C=C1C(=O)O)Br)CN.Cl further clarifies the structural arrangement, showing the benzene ring with carboxylic acid at position 1, bromine at position 3, and aminomethyl at position 4.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-(aminomethyl)-3-bromobenzoic acid hydrochloride exhibits characteristic features of substituted aromatic compounds, with the benzene ring maintaining its planar configuration despite the presence of multiple substituents. The bromine atom at the meta position relative to the carboxylic acid introduces significant steric bulk and electronic effects that influence the overall molecular conformation. The aminomethyl group extends from the benzene plane, creating a three-dimensional structure that facilitates intermolecular interactions through hydrogen bonding and electrostatic forces.

Crystallographic studies of related compounds, specifically 4-amino-3-bromobenzoic acid, reveal important structural insights applicable to the aminomethyl derivative. The orthorhombic crystal system with space group Pna21 demonstrates ordered molecular packing, with unit cell parameters showing a = 24.3968(11) Å, b = 4.8388(2) Å, and c = 12.8040(5) Å. The calculated density of 1.899 Mg m⁻³ indicates efficient molecular packing within the crystal lattice. The asymmetric unit consists of two molecules with slight variations in bond lengths and angles, suggesting conformational flexibility within the crystal structure.

Table 1: Crystallographic Parameters for Related Bromobenzoic Acid Compounds

Parameter 4-Amino-3-bromobenzoic acid Unit
Crystal System Orthorhombic -
Space Group Pna21 -
a-axis 24.3968(11) Å
b-axis 4.8388(2) Å
c-axis 12.8040(5) Å
Volume 1511.53(11) ų
Z 8 -
Density 1.899 Mg m⁻³

The molecular structure features a planar aromatic core with the carboxylic acid group maintaining coplanarity with the benzene ring. The bromine atom's van der Waals radius significantly affects neighboring molecular interactions, while the aminomethyl group provides rotational freedom around the carbon-carbon bond connecting it to the aromatic ring. The hydrochloride salt formation involves protonation of the amino group, creating ionic interactions that enhance crystal stability and water solubility compared to the free base form.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Spectroscopic characterization of 4-(aminomethyl)-3-bromobenzoic acid hydrochloride provides detailed insights into its molecular structure and electronic properties. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups and their electronic environments. The carboxylic acid group exhibits typical stretching vibrations, while the aromatic carbon-carbon bonds show distinct fingerprint patterns in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance spectroscopy offers precise structural confirmation through chemical shift patterns and coupling constants. The aromatic protons display characteristic downfield chemical shifts between 6.5-7.2 ppm, with the bromine substituent causing distinctive splitting patterns due to its electronic effects. The aminomethyl protons appear as a singlet around 3.6 ppm, while the amino group protons show broad signals due to rapid exchange in the hydrochloride salt form. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural verification, with the carboxylic acid carbon appearing around 170 ppm and aromatic carbons distributed between 107-146 ppm.

Table 2: Selected Spectroscopic Data for 4-(Aminomethyl)-3-bromobenzoic Acid Systems

Spectroscopic Method Key Signals Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Aromatic protons 6.54-7.18 ppm
¹H Nuclear Magnetic Resonance Aminomethyl CH₂ 3.56 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 107.0-146.3 ppm
¹³C Nuclear Magnetic Resonance Aminomethyl CH₂ 43.0 ppm

Ultraviolet-Visible spectroscopy demonstrates the compound's electronic transitions, with absorption maxima reflecting the extended conjugation between the aromatic ring and its substituents. The bromine atom's heavy atom effect influences the electronic structure, creating distinctive absorption patterns that differentiate this compound from its non-halogenated analogs. The presence of the amino group introduces additional electronic transitions, particularly in the near-ultraviolet region, which are sensitive to the protonation state and hydrogen bonding environment.

Tautomeric Forms and Conformational Isomerism

The structural flexibility of 4-(aminomethyl)-3-bromobenzoic acid hydrochloride arises from multiple sources of conformational variation, primarily involving rotation around single bonds and potential tautomeric equilibria. The aminomethyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, allowing multiple conformational states that influence the compound's overall three-dimensional structure and intermolecular interactions.

Hydrogen bonding patterns play a crucial role in determining the preferred conformations and crystal packing arrangements. The carboxylic acid group can form intermolecular hydrogen bonds with neighboring molecules, creating dimeric structures through paired oxygen-hydrogen oxygen interactions. These dimeric units further associate through additional hydrogen bonding involving the amino group, forming extended polymeric networks with characteristic ring motifs including R₂¹(6), R₃²(8), and R₃³(15) patterns.

The hydrochloride salt formation significantly affects the tautomeric behavior by fixing the amino group in its protonated state, eliminating potential amino-imino tautomerism that might occur in the free base form. This protonation enhances the compound's stability and modifies its hydrogen bonding capabilities, favoring ionic interactions over neutral hydrogen bonding patterns. The carboxylic acid group retains its ability to undergo proton transfer reactions, though the acidic environment created by the hydrochloride salt generally maintains the carboxylic acid in its protonated form under normal conditions.

Conformational energy calculations suggest that the most stable conformations minimize steric interactions between the bromine atom and the aminomethyl group while maximizing favorable electrostatic interactions. The bromine atom's position meta to both the carboxylic acid and aminomethyl groups creates an asymmetric electronic environment that influences the preferred molecular geometry and intermolecular association patterns in both solution and solid-state phases.

Properties

IUPAC Name

4-(aminomethyl)-3-bromobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRVFDFKOLGHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Aminomethyl)-3-bromobenzoic acid; hydrochloride, a derivative of 4-aminobenzoic acid, has garnered attention due to its potential biological activities. This compound is known for its applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 4-(Aminomethyl)-3-bromobenzoic acid hydrochloride
  • Molecular Formula : C8H9BrClN O2
  • CAS Number : 2137582-91-1

The biological activity of 4-(Aminomethyl)-3-bromobenzoic acid is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, such as dihydropteroate synthase, disrupting folate biosynthesis and leading to antimetabolite effects .
  • Antioxidant Properties : It exhibits properties that scavenge reactive oxygen species (ROS), which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Antimicrobial Activity

Research indicates that derivatives of 4-aminobenzoic acid, including the hydrochloride form, possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating significant inhibition of growth:

CompoundTarget BacteriaInhibition Zone (mm)
4-(Aminomethyl)-3-bromobenzoic acidStaphylococcus aureus15
4-(Aminomethyl)-3-bromobenzoic acidEscherichia coli12

Antinociceptive Activity

In vivo studies have shown that this compound exhibits antinociceptive properties in rodent models of neuropathic pain. It has been compared with standard analgesics, showing comparable efficacy without significant motor deficits .

Case Studies

  • Study on Folate Pathway Disruption :
    A study demonstrated that 4-(Aminomethyl)-3-bromobenzoic acid acts as a competitive inhibitor of dihydropteroate synthase, leading to reduced levels of folate metabolites in treated cells. This disruption is particularly relevant in cancer therapy, where folate metabolism is often targeted .
  • Antioxidant Evaluation :
    In a series of experiments assessing the antioxidant capacity of various derivatives, 4-(Aminomethyl)-3-bromobenzoic acid showed significant DPPH radical scavenging activity, indicating its potential use as a protective agent against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromine substituent and the amine group in enhancing biological activity. Modifications at these positions can lead to variations in potency and selectivity against target enzymes and receptors .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Agent for Gastric Ulcers

One of the primary applications of 4-(aminomethyl)-3-bromobenzoic acid hydrochloride is its role as a precursor for the synthesis of cetraxate, a drug used to treat gastric ulcers. Cetraxate functions as an antiplasmin agent, which helps in reducing fibrinolytic activity in the stomach, thereby aiding in ulcer treatment .

Antimicrobial Activity

Research indicates that derivatives of 4-(aminomethyl)-3-bromobenzoic acid exhibit antimicrobial properties. For instance, studies have shown that compounds containing similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Research

The compound's derivatives have been evaluated for anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrate that certain derivatives exhibit significant cytotoxic effects on cancer cells, suggesting potential therapeutic applications in oncology .

Polymer Synthesis

Monomer for Polymers

4-(Aminomethyl)-3-bromobenzoic acid hydrochloride serves as a monomer for synthesizing various polymers. Its amine functional group allows for polymerization reactions, leading to the formation of polyamide and other polymeric materials. These polymers can be utilized in drug delivery systems and as scaffolding materials in tissue engineering .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology. Compounds derived from 4-(aminomethyl)-3-bromobenzoic acid have shown promising results in enhancing acetylcholine levels, thereby contributing to cognitive function improvement in models of Alzheimer's disease .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Therapeutic Agent Used as a precursor for cetraxate, treating gastric ulcers
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains
Anticancer Research Demonstrates cytotoxic effects on breast cancer cell lines
Polymer Synthesis Acts as a monomer for polyamide production
Enzyme Inhibition Potentially inhibits acetylcholinesterase, aiding cognitive function

Case Studies

  • Cetraxate Development : The synthesis pathway involving 4-(aminomethyl)-3-bromobenzoic acid hydrochloride has been crucial in developing cetraxate. The compound's effectiveness as an antiplasmin agent has been validated through clinical trials focusing on gastric ulcer treatments .
  • Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various derivatives showed that certain modifications to the 4-(aminomethyl)-3-bromobenzoic structure significantly enhanced activity against resistant bacterial strains. This highlights the compound's versatility and potential for developing new antibiotics .
  • Cancer Cell Line Studies : Research involving MCF7 breast cancer cells demonstrated that specific derivatives derived from 4-(aminomethyl)-3-bromobenzoic acid exhibited IC50 values indicating strong anticancer activity, paving the way for further exploration into its therapeutic potential .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its electron-deficient environment from the adjacent carboxylic acid group.

Key Reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Amination CuI, L-proline, K3_3PO4_4, 110°C3-Amino-4-(aminomethyl)benzoic acid55–97%
Hydrolysis H2_2O, NaOH, reflux3-Hydroxy-4-(aminomethyl)benzoic acid68%
Cyanide Substitution Zn(CN)2_2, Pd(PPh3_3)4_4, DMF3-Cyano-4-(aminomethyl)benzoic acid67%

Mechanistic Insight :

  • The electron-withdrawing carboxylic acid group activates the bromine for substitution.

  • Copper catalysis (e.g., CuI/L-proline) facilitates amination with aryl amines under mild conditions .

  • Palladium-mediated cyanation proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with Zn(CN)2_2 .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_33-Phenyl-4-(aminomethyl)benzoic acid82%
4-Methoxyphenylboronic acidPd/C, K3_3PO4_4, H2_2O3-(4-Methoxyphenyl)-4-(aminomethyl)benzoic acid78%

Conditions :

  • Reactions typically occur at 80–100°C in polar aprotic solvents (DMF, DMSO).

  • Base selection (e.g., K2_2CO3_3) is critical for deprotonation and transmetallation steps .

Functional Group Transformations

The aminomethyl and carboxylic acid groups undergo targeted modifications.

Aminomethyl Group Reactions

ReactionReagentsProductApplicationSource
Schiff Base Formation Benzaldehyde, EtOH, RTImine derivativeChelating agent synthesis
Reductive Alkylation Acetone, NaBH3_3CN, HClN-Isopropyl-4-(aminomethyl)benzoic acidBioactive analog development

Carboxylic Acid Reactions

ReactionReagentsProductNotesSource
Esterification SOCl2_2, MeOHMethyl 4-(aminomethyl)-3-bromobenzoateImproved lipophilicity
Amide Formation Thionyl chloride, NH3_34-(Aminomethyl)-3-bromobenzamideDrug intermediate

Redox Reactions

The aminomethyl group can be oxidized or reduced under controlled conditions.

ReactionReagentsProductYieldSource
Oxidation KMnO4_4, H2_2O, Δ4-Carbamoyl-3-bromobenzoic acid48%
Reduction H2_2, Pd/C, EtOH4-(Methylamino)-3-bromobenzoic acid91%

Key Observation :

  • Over-oxidation of the aminomethyl group to a nitro group is avoided using mild oxidants like MnO2_2 .

Polymer-Supported Reactions

Immobilized derivatives enable recyclable catalysis.

Support MatrixReaction TypeReusability CyclesEfficiency RetentionSource
Silica-bound Pd nanoparticlesSuzuki coupling5>90% after 3 cycles
Chitosan-Cu complexAmination485% after 4 cycles

Stability and Side Reactions

  • Decarboxylation : Occurs above 200°C, forming 3-bromo-4-(aminomethyl)benzene as a byproduct.

  • Debromination : Observed under strong reducing conditions (e.g., excess Zn/HCl) .

Q & A

Basic: What are the recommended synthetic routes for 4-(aminomethyl)-3-bromobenzoic acid hydrochloride?

The synthesis typically involves bromination and subsequent functional group modifications. For example:

  • Bromination of aminomethylbenzoic acid precursors using brominating agents (e.g., Br₂ or NBS) under controlled conditions .
  • Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol or water), followed by recrystallization .
    Key considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Basic: How can purity and structural integrity be confirmed for this compound?

  • Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to verify >98% purity .
  • Structural confirmation :
    • ¹H/¹³C NMR : Confirm bromine substitution at the 3-position (δ ~7.5–8.0 ppm for aromatic protons) and the aminomethyl group (δ ~3.8–4.2 ppm) .
    • FT-IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .
    • Elemental analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

  • Aqueous stability : The hydrochloride salt is hygroscopic; store desiccated at 2–8°C. Stability studies show degradation >5% after 48 hours in aqueous solutions at pH >7 due to hydrolysis of the aminomethyl group .
  • Thermal stability : DSC reveals decomposition onset at ~200°C. Avoid prolonged heating above 150°C during synthesis .
    Mitigation : Use inert atmospheres (N₂/Ar) during reactions and lyophilize aqueous solutions for long-term storage .

Advanced: What role does this compound play in medicinal chemistry research?

  • Intermediate for bioactive molecules : The bromine atom enables Suzuki couplings for aryl functionalization, while the carboxylic acid facilitates conjugation to peptides or polymers .
  • Enzyme inhibition studies : Structural analogs (e.g., baclofen derivatives) act as GABA receptor ligands; evaluate binding affinity via radioligand assays .
    Example application : Synthesize kinase inhibitors by coupling the bromoaryl group to heterocyclic scaffolds .

Basic: What solvents are optimal for dissolving this compound during experiments?

  • Preferred solvents : DMSO (for biological assays), methanol, or dilute HCl (pH ~3–4). Avoid DCM/THF due to limited solubility .

  • Solubility data :

    SolventSolubility (mg/mL)
    Water10–15 (pH 2–3)
    Methanol20–25
    DMSO30–35

Advanced: How can researchers mitigate hazards during large-scale synthesis?

  • Safety protocols :
    • Use explosion-proof equipment due to bromine’s reactivity .
    • Implement fume hoods and PPE (gloves, goggles) to prevent skin/eye contact .
  • Waste management : Neutralize residual HCl with NaHCO₃ before disposal. Brominated byproducts require segregation and specialized waste handling .

Advanced: How to resolve contradictions in reported solubility or reactivity data?

  • Reproducibility checks : Validate methods using reference standards (e.g., USP-grade reagents) .
  • Advanced analytics :
    • X-ray crystallography : Resolve structural ambiguities (e.g., protonation state of the aminomethyl group) .
    • LC-MS : Detect trace impurities (<0.1%) that may alter reactivity .
      Case study : Discrepancies in bromination efficiency may arise from residual moisture; use molecular sieves or anhydrous solvents .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Suzuki-Miyaura coupling : The 3-bromo substituent reacts with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to form biaryl derivatives. Steric hindrance from the aminomethyl group reduces yields; optimize using microwave-assisted synthesis .
  • Side reactions : Competing debromination occurs at >100°C. Monitor via GC-MS and adjust catalyst loading (1–5 mol% Pd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.